molecular formula C10H6N2O2 B12540021 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile CAS No. 654638-55-8

4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

Cat. No.: B12540021
CAS No.: 654638-55-8
M. Wt: 186.17 g/mol
InChI Key: LVUHGUOLNPWELF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 4,5-dimethyl-1,2-dihydroxybenzene using strong oxidizing agents such as nitric acid or potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired quinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as nitric acid, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted quinones with various functional groups.

Scientific Research Applications

4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its ability to accept electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
  • 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride

Uniqueness

4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of methyl groups at the 4 and 5 positions enhances its stability and alters its redox potential compared to other quinones. This makes it particularly valuable in applications requiring precise control of electron transfer processes.

Properties

CAS No.

654638-55-8

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

4,5-dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

InChI

InChI=1S/C10H6N2O2/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h1-2H3

InChI Key

LVUHGUOLNPWELF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C#N)C#N)C

Origin of Product

United States

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